2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide
Overview
Description
2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide is a useful research compound. Its molecular formula is C19H19BrN2OS and its molecular weight is 403.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the compound undergoes catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Biochemical Pathways
The compound’s involvement in the protodeboronation process suggests it may influence pathways related to boronic ester synthesis .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which this compound is related to, are only marginally stable in water . This could potentially affect the compound’s bioavailability.
Result of Action
The compound’s role in formal anti-Markovnikov alkene hydromethylation suggests it may contribute to the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide. For instance, the pH level strongly influences the rate of hydrolysis of related compounds, which is considerably accelerated at physiological pH . Therefore, the compound’s action may be influenced by the pH of its environment.
Properties
IUPAC Name |
2-bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-2-16(20)18(23)22-19-15(11-21)14-9-8-13(10-17(14)24-19)12-6-4-3-5-7-12/h3-7,13,16H,2,8-10H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIWSYWEXSCXFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CC(CC2)C3=CC=CC=C3)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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